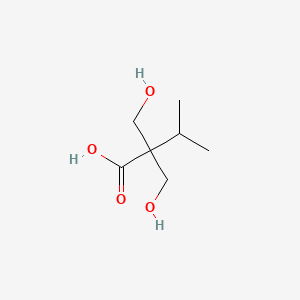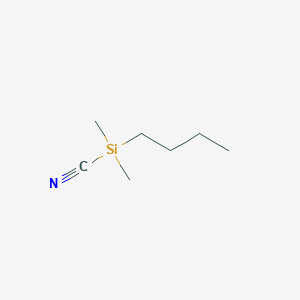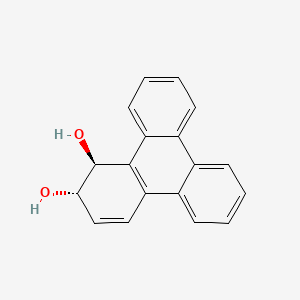
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a chlorine atom, and a tetramethylpiperidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under appropriate conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can result in various substituted benzamides.
科学研究应用
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The amino and chlorine substituents can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The tetramethylpiperidinyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine: This compound shares the tetramethylpiperidinyl group but lacks the benzamide core.
3-Amino-4-chlorobenzoic acid: This compound has a similar benzamide core but lacks the tetramethylpiperidinyl group.
Uniqueness
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and chlorine substituents, along with the bulky tetramethylpiperidinyl group, makes it distinct from other similar compounds.
属性
| 112642-71-4 | |
分子式 |
C16H24ClN3O |
分子量 |
309.83 g/mol |
IUPAC 名称 |
3-amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24ClN3O/c1-15(2)8-11(9-16(3,4)20-15)19-14(21)10-5-6-12(17)13(18)7-10/h5-7,11,20H,8-9,18H2,1-4H3,(H,19,21) |
InChI 键 |
DMUSNIFHMDJCAO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)Cl)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)



![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)
